![molecular formula C18H19N3O3 B2484935 2-(5-Formyl-1H-pyrrol-2-yl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]acetamide CAS No. 2305567-26-2](/img/structure/B2484935.png)
2-(5-Formyl-1H-pyrrol-2-yl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]acetamide
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Overview
Description
2-(5-Formyl-1H-pyrrol-2-yl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]acetamide is a chemical compound that has gained significant attention in scientific research. This compound is a derivative of pyrrole and has shown promising results in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism Of Action
The mechanism of action of 2-(5-Formyl-1H-pyrrol-2-yl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]acetamide is not fully understood. However, it has been suggested that this compound exerts its anti-cancer activity by inducing apoptosis and inhibiting cell proliferation. In addition, it has also been reported to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-(5-Formyl-1H-pyrrol-2-yl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]acetamide has several biochemical and physiological effects. It has been reported to induce cell cycle arrest, inhibit angiogenesis, and modulate the expression of various genes involved in cancer development and progression. In addition, this compound has also been shown to have anti-inflammatory and anti-viral effects.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-(5-Formyl-1H-pyrrol-2-yl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]acetamide in lab experiments is its potent anti-cancer activity. This compound has shown promising results in inhibiting the growth of various cancer cell lines, making it a potential candidate for further development as an anti-cancer agent. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on 2-(5-Formyl-1H-pyrrol-2-yl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]acetamide. One of the areas of interest is the development of novel derivatives of this compound with improved solubility and bioavailability. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields of research, such as anti-inflammatory and anti-viral agents. Furthermore, research is needed to determine the safety and efficacy of this compound in preclinical and clinical studies.
Synthesis Methods
The synthesis of 2-(5-Formyl-1H-pyrrol-2-yl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]acetamide has been reported in several research articles. One of the most commonly used methods involves the reaction of 5-formyl-2-pyrrolidone with N-(4-bromobenzyl) pyrrolidine-2-one in the presence of a base and a palladium catalyst. This reaction results in the formation of the intermediate compound, which is then treated with acetic anhydride to obtain the final product.
Scientific Research Applications
2-(5-Formyl-1H-pyrrol-2-yl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]acetamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has shown promising results as an anti-cancer agent. It has been reported to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, this compound has also been studied for its potential use as an anti-inflammatory and anti-viral agent.
properties
IUPAC Name |
2-(5-formyl-1H-pyrrol-2-yl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c22-12-15-6-5-14(20-15)10-17(23)19-11-13-3-7-16(8-4-13)21-9-1-2-18(21)24/h3-8,12,20H,1-2,9-11H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDDQTNFKBSWPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)CNC(=O)CC3=CC=C(N3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Formyl-1H-pyrrol-2-yl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]acetamide |
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